molecular formula C15H18N6O2 B2962036 8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione CAS No. 957422-51-4

8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione

Cat. No.: B2962036
CAS No.: 957422-51-4
M. Wt: 314.349
InChI Key: OSMUMZKHIFHWKP-UHFFFAOYSA-N
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Description

The compound 8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione (CAS: 1014072-87-7) is a purine-2,6-dione derivative with distinct substitutions at the 1-, 3-, 7-, and 8-positions. Its molecular formula is C₁₅H₁₈N₆O₂, with a molecular weight of 314.34 g/mol . The structure includes:

  • A 3,5-dimethylpyrazole moiety at the 8-position.
  • A propenyl (2-methylallyl) group at the 1-position.
  • Methyl groups at the 3- and 7-positions.

This compound is categorized as a high-purity research chemical (≥95%) and is primarily used in laboratory settings for structural and pharmacological studies .

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-6-7-20-13(22)11-12(19(5)15(20)23)16-14(18(11)4)21-10(3)8-9(2)17-21/h6,8H,1,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMUMZKHIFHWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325061
Record name 8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957422-51-4
Record name 8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method involves the use of poly(bromomethyl) compounds in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or purine rings.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Property Target Compound Analog 1 Analog 2
CAS Number 1014072-87-7 1014030-84-2 1014049-94-5
Molecular Formula C₁₅H₁₈N₆O₂ C₂₃H₂₈N₆O₂ C₁₈H₂₆N₆O₃
Molecular Weight (g/mol) 314.34 420.5 374.4
Substituents - 8-position: 3,5-dimethylpyrazole
- 1-position: propenyl
- 8-position: 3,5-diethylpyrazole
- 1-position: 3-phenylpropyl
- 8-position: 3,5-dimethylpyrazole
- 1-position: isobutyl
- 7-position: methoxyethyl
Purity ≥95% Not specified Not specified
Key Structural Features Compact propenyl group enhances flexibility; dimethylpyrazole may stabilize π-π interactions. Bulky 3-phenylpropyl increases hydrophobicity; diethylpyrazole adds steric bulk. Methoxyethyl improves solubility; isobutyl adds moderate steric hindrance.

Substituent Effects on Physicochemical Properties

Analog 2’s methoxyethyl group introduces polarity, likely improving solubility in polar solvents compared to the target compound .

Analog 1’s diethylpyrazole introduces steric hindrance, which may reduce binding affinity in enzyme pockets compared to the dimethyl variant .

Biological Activity

8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione is a synthetic compound with potential biological activities. Its molecular formula is C15H18N6O2, and it has a molecular weight of 314.34 g/mol. This compound has garnered attention in pharmacological research due to its structural similarities to purines and its bioactive properties.

  • Molecular Formula: C15H18N6O2
  • Molecular Weight: 314.34 g/mol
  • CAS Registry Number: 957422-51-4
  • Water Solubility: 24.9 µg/mL at pH 7.4 .

The biological activity of this compound is primarily attributed to its interaction with various cellular receptors and enzymes. It has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular proliferation and apoptosis.

Biological Activities

  • Antitumor Activity:
    Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Effects:
    Research has suggested that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This could have implications for treating chronic inflammatory diseases.
  • Immunomodulatory Properties:
    The compound may enhance T-cell activation and proliferation through its interactions with co-stimulatory receptors on T-cells. This suggests potential applications in immunotherapy .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokine production
ImmunomodulatoryEnhances T-cell activation

Case Studies

Case Study 1: Antitumor Efficacy
In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. The study utilized flow cytometry to assess apoptotic cells post-treatment.

Case Study 2: Inhibition of Inflammatory Pathways
A study focusing on inflammatory bowel disease models showed that this compound significantly reduced levels of TNF-alpha and IL-6 in serum samples when administered over a two-week period. Histological analysis revealed decreased inflammation in treated tissues compared to controls.

Research Findings

Recent research has highlighted the compound's potential as a dual-action agent capable of targeting both tumor cells and modulating immune responses. Further investigations are warranted to explore its pharmacokinetics and long-term effects in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with refluxing 3,5-dimethylpyrazole derivatives (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) in ethanol or DMF–EtOH mixtures under controlled stoichiometric ratios . Use statistical Design of Experiments (DoE) to minimize trial runs while evaluating variables like temperature, solvent polarity, and reaction time. Fractional factorial designs can identify critical parameters for yield optimization . For example, a central composite design could map nonlinear relationships between variables and outcomes.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR spectroscopy : Confirm substitution patterns (e.g., allyl/propenyl groups) via ¹H and ¹³C chemical shifts.
  • HPLC-MS : Detect impurities using reverse-phase chromatography with UV/Vis or MS detection.
  • Melting point analysis : Compare observed values (e.g., 105–108°C for pyrazole intermediates) with literature data to assess crystallinity .
  • Elemental analysis : Validate empirical formulas (e.g., C₅H₈N₂ for pyrazole precursors) .

Advanced Research Questions

Q. How can computational methods predict reactivity or byproduct formation in the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. For instance, ICReDD’s reaction path search methods can simulate intermediates in purine-pyrazole coupling reactions . Use molecular dynamics simulations to predict steric hindrance from the prop-2-enyl group or electronic effects from the pyrazol-1-yl moiety. Pair computational results with experimental validation (e.g., isolating predicted intermediates via flash chromatography) .

Q. What strategies resolve contradictions in reported reaction yields or conditions across studies?

  • Methodological Answer : Conduct sensitivity analyses using DoE to identify context-dependent variables (e.g., solvent purity, trace catalysts). For example, discrepancies in yields from ethanol vs. DMF–EtOH recrystallization may arise from solubility differences. Cross-validate findings via reaction calorimetry to monitor exothermicity or side reactions. Implement feedback loops where experimental data refine computational models (e.g., adjusting activation energy thresholds in path-search algorithms) .

Q. What separation techniques are effective for purifying this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane separation : Use nanofiltration membranes to isolate low-molecular-weight byproducts (<500 Da) .
  • Recrystallization : Optimize solvent pairs (e.g., DMF–EtOH gradients) to exploit differential solubility of the purine-dione core vs. pyrazole intermediates .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar impurities.

Notes on Contradictions and Validation

  • Pyrazole Reactivity : and highlight conflicting melting points for intermediates (105–108°C vs. literature ranges). Validate via differential scanning calorimetry (DSC) to confirm phase transitions.
  • Solvent Effects : Ethanol reflux may underperform compared to DMF-based systems due to incomplete dissolution. Use Hansen solubility parameters to select solvents matching the compound’s polarity.

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